Cas no 76578-71-7 ((R)-Quizalofop Methyl)

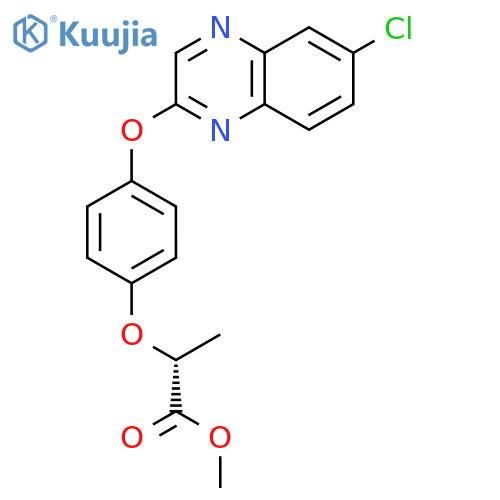

(R)-Quizalofop Methyl structure

商品名:(R)-Quizalofop Methyl

(R)-Quizalofop Methyl 化学的及び物理的性質

名前と識別子

-

- (R)-Quizalofop Methyl

- (R)-Quizalofop Methy

- methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

- 76578-71-7

- Methyl (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate

- SCHEMBL3088578

-

- インチ: InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1

- InChIKey: YGHJGQYNECSZDY-LLVKDONJSA-N

- ほほえんだ: CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

計算された属性

- せいみつぶんしりょう: 358.0720347g/mol

- どういたいしつりょう: 358.0720347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 70.5Ų

(R)-Quizalofop Methyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-391207-25 mg |

(R)-Quizalofop Methyl, |

76578-71-7 | 25mg |

¥2,708.00 | 2023-07-10 | ||

| TRC | Q826100-25mg |

(R)-Quizalofop Methyl |

76578-71-7 | 25mg |

$196.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391207-25mg |

(R)-Quizalofop Methyl, |

76578-71-7 | 25mg |

¥2708.00 | 2023-09-05 | ||

| TRC | Q826100-250mg |

(R)-Quizalofop Methyl |

76578-71-7 | 250mg |

$ 1200.00 | 2023-09-06 |

(R)-Quizalofop Methyl 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

76578-71-7 ((R)-Quizalofop Methyl) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量